An In-depth Technical Guide to Ethylenebis(dithiocarbamate): Chemical Structure, Properties, and Applications
An In-depth Technical Guide to Ethylenebis(dithiocarbamate): Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethylenebis(dithiocarbamate) (EBDC), a significant class of dithiocarbamate (B8719985) fungicides. This document delves into the chemical structure, physicochemical properties, fungicidal and herbicidal mechanisms, toxicological profile, and experimental protocols relevant to EBDC and its derivatives.
Chemical Structure and Properties
Ethylenebis(dithiocarbamate) is the organic anion that forms the structural basis for a widely used group of fungicides. The parent compound is ethylenebis(dithiocarbamic acid), which is unstable and readily deprotonates to form the dianion.[1] This dianion is typically complexed with metal ions, most commonly manganese (Maneb), zinc (Zineb), or a coordination complex of manganese and zinc (Mancozeb), to form stable and commercially viable fungicides.[2] The disodium (B8443419) salt, known as Nabam, is also a member of this family.[3]
The chemical structure of the ethylenebis(dithiocarbamate) anion is characterized by two dithiocarbamate functional groups linked by an ethylene (B1197577) bridge.
Table 1: Physicochemical Properties of Ethylenebis(dithiocarbamate) and Related Compounds
| Property | Ethylenebis(dithiocarbamate) Anion | Ethylenebis(dithiocarbamic Acid) | Nabam (Disodium Salt) |
| Molecular Formula | C₄H₆N₂S₄²⁻[4] | C₄H₈N₂S₄[5] | C₄H₆N₂Na₂S₄ |
| Molecular Weight | 210.4 g/mol [4] | 212.4 g/mol [5] | 256.35 g/mol [3] |
| Appearance | - | Unstable liquid/solid[6] | Pale yellow to amber solid[3] |
| Melting Point | - | Decomposes on heating[6] | Decomposes on heating |
| Boiling Point | - | 308.2 °C (estimated)[6] | 308-309 °C (estimated)[3] |
| Water Solubility | - | 1.14 x 10⁵ mg/L at 25°C (estimated)[6] | 200,000 mg/L at 25°C[3] |
| Vapor Pressure | - | 7.50 x 10⁻⁸ mm Hg at 20°C[6] | 0.000692 mmHg at 25°C (estimated)[3] |
| LogP (o/w) | - | -2.70[6] | 1.656 (estimated)[3] |
| Stability | Unstable, especially in acidic conditions and in the presence of moisture.[2][7] | Very unstable.[6] | Decomposes in the presence of moisture and acid. |
Fungicidal and Herbicidal Properties
Mechanism of Action
Ethylenebis(dithiocarbamates) are classified as multi-site contact fungicides, which means they interfere with multiple metabolic pathways in fungal cells.[1][8] This multi-site action is a significant advantage as it reduces the likelihood of fungi developing resistance.[9] The primary fungicidal activity is attributed to the disruption of essential cellular processes through two main mechanisms:
-
Inhibition of Mitochondrial Respiration: EBDCs are potent inhibitors of fungal respiration. They disrupt the electron transport chain, a critical process for the production of ATP, the cell's primary energy currency. Specifically, they are known to inhibit Complex III of the respiratory chain.[1] This leads to a severe energy deficit within the fungal cell, ultimately causing cell death.
-
Inactivation of Thiol-Containing Enzymes: The dithiocarbamate moiety has a high affinity for sulfhydryl (-SH) groups present in the amino acid cysteine.[10] Many essential enzymes and proteins within the fungal cell contain cysteine residues at their active sites. EBDCs react with these sulfhydryl groups, leading to the inactivation of these crucial enzymes and disruption of numerous metabolic pathways, including carbohydrate and protein metabolism.[2][8]
The metallic component (manganese and/or zinc) in EBDC fungicides also contributes to their toxicity.
Caption: Multi-site fungicidal action of Ethylenebis(dithiocarbamates).
Toxicological Properties
The toxicity of EBDCs varies depending on the specific compound and the route of exposure. In general, they have low acute toxicity.[1] However, chronic exposure and the toxicity of their metabolites are of greater concern.
Table 2: Acute Toxicity of Selected Ethylenebis(dithiocarbamate) Fungicides
| Compound | Species | Route | LD₅₀ | Reference |
| Mancozeb | Rat | Oral | 4,500 - 11,200 mg/kg | [11] |
| Mancozeb | Rabbit | Dermal | > 5,000 mg/kg | [11] |
| Maneb | Rat | Oral | 3,000 - 7,990 mg/kg | [11] |
| Maneb | Rat | Dermal | > 5,000 mg/kg | [11] |
| Zineb | Rat | Oral | > 5,200 mg/kg | |
| Nabam | Rat | Oral | 395 mg/kg | [3] |
Chronic Toxicity and Carcinogenicity
Chronic exposure to EBDCs has been associated with effects on the thyroid gland.[12] The primary metabolite of EBDCs, ethylenethiourea (B1671646) (ETU), is of significant toxicological concern.[13][14] ETU has been shown to be a potent goitrogen, interfering with thyroid hormone synthesis.[13] It is also classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency.[13]
Neurotoxicity
Some studies have suggested a potential link between chronic exposure to manganese-containing EBDCs, such as Maneb, and neurodegenerative effects, including an increased risk of Parkinson's disease-like symptoms.[1] This is thought to be related to the manganese component and its ability to induce oxidative stress and mitochondrial dysfunction in neuronal cells.[1] Mancozeb has also been shown to potentiate the activity of KCNQ2 potassium channels, which may be a mechanism of its neurotoxicity.[15]
Metabolism and Environmental Fate
EBDCs are relatively unstable in the environment and in biological systems.[7][12] They degrade into several metabolites, with ethylenethiourea (ETU) being the most significant from a toxicological standpoint.[12][16] The degradation process can be influenced by factors such as pH, temperature, and the presence of moisture.[7]
Caption: Metabolic pathway of Ethylenebis(dithiocarbamate) to Ethylenethiourea.
Experimental Protocols
Synthesis of Sodium Ethylenebis(dithiocarbamate) (Nabam)
This protocol describes a general method for the synthesis of Nabam from ethylenediamine and carbon disulfide.
Materials:
-
Ethylenediamine
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (B78521) (NaOH)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Addition funnel
Procedure:
-
Prepare a solution of sodium hydroxide in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath.
-
Slowly add ethylenediamine to the cooled NaOH solution with continuous stirring.
-
In a separate addition funnel, place carbon disulfide.
-
Add the carbon disulfide dropwise to the reaction mixture while maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours.
-
The resulting precipitate of sodium ethylenebis(dithiocarbamate) can be collected by filtration, washed with cold ethanol, and dried under vacuum.
A similar procedure can be followed for the synthesis of other EBDC salts by reacting the appropriate amine with carbon disulfide in the presence of a base.[17][18][19]
Analysis of Ethylenebis(dithiocarbamates) in Plant Matrices by HPLC-UV
This protocol outlines a general method for the extraction and analysis of EBDCs from vegetable samples.
Materials:
-
Homogenized vegetable sample
-
EDTA solution (e.g., 0.1 M)
-
L-cysteine solution
-
Sodium hydroxide (NaOH) solution
-
Methyl iodide
-
HPLC system with UV detector
-
C18 column
-
Acetonitrile (B52724) (ACN)
-
Water (HPLC grade)
Procedure:
-
Extraction:
-
Weigh a known amount of the homogenized sample (e.g., 10 g) into a centrifuge tube.
-
Add a solution of EDTA and L-cysteine to stabilize the EBDCs.
-
Adjust the pH to alkaline (e.g., pH 9) with NaOH solution.
-
Add a solution of methyl iodide in chloroform to derivatize the EBDCs to their more stable methyl esters.
-
Shake or vortex the mixture vigorously for a specified time (e.g., 30 minutes).
-
Centrifuge the sample to separate the organic and aqueous layers.
-
-
Cleanup:
-
Carefully collect the organic layer (chloroform) containing the derivatized EBDCs.
-
The extract may be further cleaned up using solid-phase extraction (SPE) if necessary to remove interfering substances.
-
-
HPLC-UV Analysis:
-
Evaporate the solvent from the extract and reconstitute the residue in a suitable mobile phase.
-
Inject an aliquot of the reconstituted sample into the HPLC system.
-
HPLC Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 272 nm
-
-
Quantify the EBDCs by comparing the peak areas of the sample to those of known standards.[20][21][22]
-
Caption: General workflow for the analysis of EBDCs in plant matrices.
Conclusion
Ethylenebis(dithiocarbamates) are a critically important class of fungicides with a long history of use in agriculture. Their multi-site mechanism of action makes them a valuable tool for managing fungal diseases and mitigating the development of resistance. However, their environmental and toxicological profiles, particularly concerning their metabolite ethylenethiourea, necessitate careful handling, monitoring, and adherence to regulatory guidelines. The experimental protocols provided in this guide offer a foundation for researchers and scientists working with these compounds. Continued research into the precise biochemical interactions and the development of more specific and sensitive analytical methods will further enhance our understanding and safe use of ethylenebis(dithiocarbamates).
References
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- 15. The ethylene bis-dithiocarbamate fungicide Mancozeb activates voltage-gated KCNQ2 potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
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